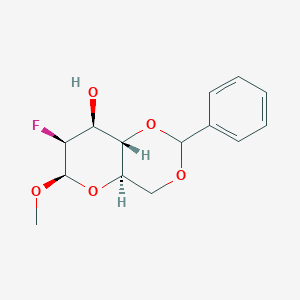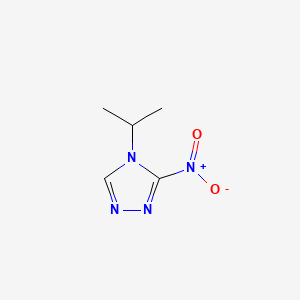
1,5-ビス(1-メチルエチル)ビグアニド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1,5-Bis(1-methylethyl)biguanide hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its role in the development of antimalarial drugs and its interactions with other pharmaceutical compounds.
Industry: Utilized in the quality control and assurance processes in the pharmaceutical industry to ensure the consistency and efficacy of drug formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(1-methylethyl)biguanide hydrochloride typically involves the reaction of biguanide derivatives with isopropylamine. The process can be summarized as follows:
Starting Materials: Biguanide and isopropylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions.
Purification: The product is purified through recrystallization or chromatographic techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 1,5-Bis(1-methylethyl)biguanide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to mix biguanide and isopropylamine under optimized conditions.
Purification and Quality Control: Advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
Packaging: The compound is then packaged under sterile conditions to prevent contamination.
化学反応の分析
Types of Reactions
1,5-Bis(1-methylethyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines.
Major Products Formed
Oxidation: Oxidized derivatives of the biguanide structure.
Reduction: Reduced forms of the compound, often leading to simpler amine derivatives.
Substitution: New compounds with different functional groups replacing the isopropyl groups.
作用機序
The mechanism of action of 1,5-Bis(1-methylethyl)biguanide hydrochloride involves its interaction with biological targets, primarily enzymes and receptors involved in metabolic pathways. The compound exerts its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in the biosynthesis of nucleotides, thereby affecting cell proliferation.
Disruption of Metabolic Pathways: By interfering with metabolic pathways, it can inhibit the growth of microorganisms, making it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
Metformin: Another biguanide derivative used primarily as an antidiabetic agent.
Phenformin: A biguanide with similar antidiabetic properties but with a higher risk of lactic acidosis.
Proguanil: An antimalarial drug that is structurally related to 1,5-Bis(1-methylethyl)biguanide hydrochloride.
Uniqueness
1,5-Bis(1-methylethyl)biguanide hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike metformin and phenformin, it is not primarily used for diabetes treatment but is instead a valuable reference standard in pharmaceutical research, particularly for antimalarial drugs .
特性
IUPAC Name |
2-propan-2-yl-1-(N'-propan-2-ylcarbamimidoyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N5.ClH/c1-5(2)11-7(9)13-8(10)12-6(3)4;/h5-6H,1-4H3,(H5,9,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFUVMLPDXIDPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)NC(=NC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35708-82-8 |
Source


|
| Record name | GS-18667 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035708828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-18667 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X782QX942G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)


